molecular formula C25H23NO6 B3059243 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid CAS No. 959576-00-2

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B3059243
CAS No.: 959576-00-2
M. Wt: 433.5 g/mol
InChI Key: PCSLZQDFFWPZQG-GOTSBHOMSA-N
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Description

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23NO6 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Peptide Incorporation

One significant application of this compound is in the enantioselective synthesis of amino acid derivatives, like 3'-phosphono-L-tyrosine, and its incorporation into biologically active peptides. The protected amino acid is obtained through a Schollkopf synthesis, and it's successfully incorporated into peptides using the fluorenylmethoxycarbonyl (Fmoc) strategy in solid-phase peptide synthesis (Paladino et al., 1993).

Preparation of N-Fmoc-Protected β2-homoamino Acids

Another application involves the preparation of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides. This process involves a diastereoselective amidomethylation step and results in amino acids with proteinogenic side chains. The method is suitable for large-scale preparation of these amino acids (Šebesta & Seebach, 2003).

Development of Novel Amino Acid Conjugates

The compound is also used in the synthesis of novel amino acid conjugates, like those involving nifedipine. These conjugates have shown significant in vitro antioxidant, anti-inflammatory, and antiulcer activities, highlighting their potential in medicinal chemistry (Subudhi & Sahoo, 2011).

Photophysical Characterization and Bioimaging

A water-soluble fluorene derivative of this compound was studied for its linear photophysical characterization and two-photon absorption properties. This research is particularly notable in the field of bioimaging, as it demonstrated the compound's high fluorescence quantum yield and strong aggregation in water, making it attractive for integrin imaging (Morales et al., 2010).

Self-Assembly in Material Science and Nanotechnology

Research has been conducted on the self-assembly properties of Fmoc variants of amino acids, including threonine and serine. These studies have shown controlled morphological changes in the self-assembled structures, paving the way for novel applications in material science and nanotechnology (Kshtriya et al., 2021).

Properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-31-16-8-6-7-15(13-16)22(23(27)24(28)29)26-25(30)32-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSLZQDFFWPZQG-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376175
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959576-00-2
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
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(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Reactant of Route 3
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(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
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(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Reactant of Route 5
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Reactant of Route 6
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid

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